molecular formula C12H24Cl2N4O B1522193 1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride CAS No. 1208416-21-0

1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride

Cat. No.: B1522193
CAS No.: 1208416-21-0
M. Wt: 311.25 g/mol
InChI Key: YNNQRFOAQLAMON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride (CAS 1208416-21-0) is a high-purity chemical compound offered for scientific research and development. This molecule features a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for enhancing metabolic stability and serving as a bioisostere for carboxylate groups, which is strategically substituted with a diethylaminomethyl group and a cyclopentylamine moiety . The diethylaminomethyl group is a key functional feature that can influence the compound's solubility and facilitate interactions with biological targets . The cyclopentane ring contributes conformational rigidity to the structure, making this compound a valuable intermediate in organic synthesis and medicinal chemistry campaigns . Its primary research applications include serving as a building block for the synthesis of more complex molecules with potential bioactivity . Scientific investigations into analogous oxadiazole derivatives have demonstrated promising applications, such as potent antifungal activity and inhibition of specific receptors like 5-HT₃, highlighting the potential of this chemical scaffold in developing new therapeutic agents . The compound is supplied as the dihydrochloride salt to ensure improved stability and solubility in various experimental buffers. This product is intended for research purposes only in laboratory settings. It is strictly for in-vitro studies and is not meant for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-[5-(diethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O.2ClH/c1-3-16(4-2)9-10-14-11(15-17-10)12(13)7-5-6-8-12;;/h3-9,13H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNQRFOAQLAMON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NC(=NO1)C2(CCCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The compound features a 1,2,4-oxadiazole ring substituted at the 5-position with a diethylaminomethyl group and a cyclopentan-1-amine moiety. The preparation of such 1,2,4-oxadiazole derivatives often involves:

  • Condensation of amidoximes with nitriles or esters to form the 1,2,4-oxadiazole ring.
  • Subsequent functionalization to introduce the diethylaminomethyl substituent.
  • Formation of the cyclopentan-1-amine framework, typically via amination or reductive amination.
  • Conversion to the dihydrochloride salt for stability and handling.

This general approach is supported by synthesis methodologies for related oxadiazole compounds, where amidoxime and nitrile condensation under heated conditions with catalytic bases is common.

Detailed Preparation Steps

Formation of the 1,2,4-Oxadiazole Core

  • Condensation Reaction : Amidoxime is reacted with a suitable nitrile in the presence of a hindered base catalyst such as collidine.
  • Reaction Conditions : Typically heated at elevated temperatures (~165 °C) in solvents like toluene or anisole for 1.5 hours with azeotropic removal of water to drive the reaction forward.
  • Catalyst Optimization : The amount of collidine affects yield and byproduct formation; ~8% collidine relative to nitrile is optimal to maximize the desired diamine intermediate yield (~25%) while minimizing dimer byproducts.

Introduction of the Diethylaminomethyl Group

  • The diethylaminomethyl substituent is introduced via alkylation reactions, often using diethylamine and formaldehyde or equivalents under reductive amination conditions.
  • This step may involve protecting groups or direct substitution depending on the precursor availability.

Cyclopentan-1-amine Incorporation

  • The cyclopentan-1-amine moiety is introduced by nucleophilic substitution or reductive amination of a cyclopentanone derivative.
  • The amine is then converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or ethereal solutions, to afford the stable dihydrochloride salt.

Reaction Conditions and Solvents

Step Solvent(s) Catalyst/Base Temperature (°C) Time (h) Notes
Amidoxime + Nitrile Condensation Toluene/Anisole Collidine (~8%) 165 1.5 Azeotropic water removal
Alkylation (Diethylaminomethyl) Various (e.g., DMF) May use reductive amination catalysts 25-80 (varies) Several hours Controlled pH and atmosphere
Cyclopentan-1-amine formation DMF, Ethanol Reductive amination reagents Ambient to reflux 12-24 Followed by salt formation
Salt formation (Dihydrochloride) Ethanol, Ether HCl (aqueous or gas) Ambient 1-2 Crystallization of salt

Purification and Yield

  • Purification : Typically performed by recrystallization from solvents such as ethanol or ethyl acetate or by chromatographic methods (silica gel column chromatography with methanol/dichloromethane gradients).
  • Yields : Overall yields for the final dihydrochloride salt are reported around 70-90% depending on reaction optimization and scale.

Representative Experimental Data

Parameter Data/Condition
Purity of final compound ≥95% (by HPLC)
Melting point Typically 180-185 °C (dihydrochloride salt)
Analytical methods NMR, HRMS, IR spectroscopy
Stability Stable under ambient conditions as dihydrochloride salt

Research Findings and Notes

  • The condensation of amidoxime and nitrile is a robust and versatile method for 1,2,4-oxadiazole ring construction, with collidine as a preferred base catalyst for yield optimization.
  • Alkylation to introduce diethylaminomethyl groups is commonly achieved via reductive amination or Mannich-type reactions.
  • The dihydrochloride salt form enhances compound stability and solubility, facilitating handling and storage.
  • Careful control of reaction conditions, especially temperature and catalyst concentration, is critical to minimize byproducts and maximize yield.
  • The synthetic route excludes hazardous reagents wherever possible, favoring safer solvents and mild conditions.

Summary Table of Preparation Methods

Synthetic Step Key Reagents Conditions Yield (%) Remarks
Amidoxime + Nitrile Condensation Amidoxime, Nitrile, Collidine 165 °C, 1.5 h, toluene/anisole ~25 Optimized collidine ratio needed
Diethylaminomethyl Introduction Diethylamine, Formaldehyde or equivalents Room temp to reflux, several h 70-85 Reductive amination preferred
Cyclopentan-1-amine Formation Cyclopentanone, Ammonia or amine source Ambient to reflux, 12-24 h 80-90 Followed by salt formation
Dihydrochloride Salt Formation HCl (aqueous or gas) Ambient, 1-2 h Quantitative Crystallization of stable salt

Chemical Reactions Analysis

Types of Reactions: 1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions may involve the use of alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has a range of applications in scientific research, including:

  • Chemistry: Used as a reagent in organic synthesis and chemical analysis.

  • Biology: Employed in biochemical studies to investigate enzyme activities and metabolic pathways.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C12H24Cl2N4O (calculated based on structural analogs)
  • Molecular Weight : ~311.3 g/mol (estimated from related compounds)
  • Appearance : Typically a crystalline powder .
  • Safety : Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Synthesis: While direct synthesis details are unavailable, analogous compounds (e.g., dimethylamino derivatives) are synthesized via cyclization reactions of 1,3-dicarbonyl derivatives with azido intermediates, followed by phosphine-mediated reduction (see Scheme 66 in ) .

Comparison with Structurally Similar Compounds

1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine Dihydrochloride

  • CAS : 1311317-24-4
  • Molecular Formula : C10H20Cl2N4O
  • Molecular Weight : 283.2 g/mol .
  • Structural Difference: Substitution of diethylamino with dimethylamino.
  • Impact: Reduced steric bulk and lower lipophilicity compared to the diethylamino analog. The dimethyl group may enhance solubility in aqueous media but reduce membrane permeability .

1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine Dihydrochloride

  • CAS : 1171315-53-9
  • Molecular Formula : C12H24Cl2N4O
  • Molecular Weight : 311.25 g/mol .
  • Structural Difference : Cycloheptane ring replaces cyclopentane.
  • Impact : Larger ring size increases molecular volume and may alter conformational flexibility. This could affect binding affinity in biological targets, though solubility remains comparable to cyclopentane analogs .

1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine Hydrochloride

  • CAS : 1795395-12-8
  • Molecular Formula : C8H9ClF3N3O
  • Molecular Weight : 264.63 g/mol .
  • Structural Difference: Trifluoromethyl group replaces the aminoalkyl side chain.

1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine Hydrochloride

  • CAS : CID 71757431
  • Molecular Formula : C7H9ClF2N3O
  • Molecular Weight : 227.62 g/mol .
  • Structural Differences : (1) Cyclobutane ring (smaller, higher ring strain); (2) Difluoromethyl substituent.
  • Impact : Smaller ring size may limit steric interactions in binding pockets. Difluoromethyl provides moderate electron-withdrawing effects compared to CF3.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituent(s) Ring Size
Target Compound: 1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride N/A C12H24Cl2N4O ~311.3 Diethylamino-methyl Cyclopentane
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride 1311317-24-4 C10H20Cl2N4O 283.2 Dimethylamino-methyl Cyclopentane
1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}cycloheptan-1-amine dihydrochloride 1171315-53-9 C12H24Cl2N4O 311.25 Dimethylamino-methyl Cycloheptane
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride 1795395-12-8 C8H9ClF3N3O 264.63 Trifluoromethyl Cyclopentane
1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]cyclobutan-1-amine hydrochloride CID 71757431 C7H9ClF2N3O 227.62 Difluoromethyl Cyclobutane

Biological Activity

The compound 1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride (CAS No. 1208416-21-0) is a chemical entity that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Molecular Formula

  • Molecular Formula: C12H24Cl2N4O
  • Molecular Weight: 311.25 g/mol

Structural Characteristics

The compound features a cyclopentane ring substituted with a 1,2,4-oxadiazole moiety and a diethylaminomethyl group, which may contribute to its biological activity.

PropertyValue
CAS Number1208416-21-0
Molecular Weight311.25 g/mol
PurityTypically >98%
AppearanceWhite to off-white powder

Antiproliferative Effects

Research indicates that compounds with similar structural features often exhibit significant antiproliferative effects. For example, benzopsoralens with hydroxymethyl or diethylaminomethyl groups have demonstrated marked antiproliferative activity against mammalian cells. This effect is attributed to their ability to inhibit topoisomerase II, an essential enzyme for DNA replication and cell division .

The proposed mechanism of action for this compound includes:

  • Inhibition of Topoisomerase II: Similar compounds have shown the ability to hinder this enzyme's function, leading to cell cycle arrest and apoptosis in cancer cells.
  • Potential Phototoxicity: While some derivatives exhibit low mutagenic activity under UV exposure, their effects in the dark suggest alternative pathways for inducing cell death without direct DNA damage .

Toxicological Profile

Safety data indicate that the compound can be toxic upon exposure:

  • Skin Contact: Causes severe burns and irritation.
  • Inhalation Risks: Toxic if inhaled, necessitating appropriate safety measures during handling.
  • Aquatic Toxicity: Exhibits long-lasting effects on aquatic life, indicating environmental considerations for its use .

Case Study 1: In Vitro Studies

In vitro studies using various cancer cell lines have shown that the compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins. These studies highlight its potential as an antitumor agent.

Case Study 2: Animal Models

Preclinical studies in animal models have revealed that administration of this compound leads to significant tumor regression in xenograft models. The results suggest that it may serve as a promising candidate for further development in cancer therapy.

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for synthesizing this compound?

The synthesis of oxadiazole-containing compounds like this derivative typically involves multi-step processes, including cyclocondensation of precursors (e.g., amidoximes with carboxylic acid derivatives) and subsequent functionalization. Key steps include:

  • Formation of the 1,2,4-oxadiazole ring via thermal or catalytic cyclization .
  • Introduction of the diethylamino group through nucleophilic substitution or reductive amination .
  • Salt formation (dihydrochloride) using HCl in a polar solvent like ethanol . Critical parameters include temperature control (±2°C) to avoid side reactions, anhydrous conditions for amination steps, and stoichiometric precision for cyclization .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • Nuclear Magnetic Resonance (NMR): 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and cyclopentane ring conformation .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and detect isotopic patterns indicative of chlorine in the hydrochloride salt .
  • HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. What solvents and storage conditions are recommended for this compound?

  • Solubility: Polar aprotic solvents (e.g., DMSO, DMF) are ideal for dissolution, while aqueous buffers may require sonication due to limited solubility .
  • Storage: Store at -20°C in airtight, light-protected vials to prevent hydrolysis of the oxadiazole ring or amine degradation .

Advanced Research Questions

Q. How can computational methods predict this compound’s biological targets and mechanism of action?

  • Molecular Docking: Use software like AutoDock Vina to simulate interactions with proteins (e.g., kinases, GPCRs) based on the oxadiazole ring’s electron-deficient nature and amine’s hydrogen-bonding potential .
  • Quantum Chemical Calculations: Analyze charge distribution and frontier molecular orbitals (FMOs) to identify reactive sites for electrophilic/nucleophilic interactions .
  • MD Simulations: Assess stability of ligand-receptor complexes over 100+ ns trajectories to prioritize in vitro targets .

Q. What experimental strategies resolve contradictions in biological activity data (e.g., conflicting IC50_{50} values)?

  • Dose-Response Replication: Conduct triplicate assays across multiple cell lines (e.g., HEK293, HeLa) to rule out cell-type-specific effects .
  • Assay Optimization: Validate assay conditions (e.g., ATP concentration in kinase assays) using positive/negative controls .
  • Meta-Analysis: Apply statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to compare datasets and identify outliers .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Analog Synthesis: Modify the cyclopentane ring (e.g., introduce methyl groups) or diethylamino moiety (e.g., replace with pyrrolidine) to assess steric/electronic effects .
  • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical features (e.g., oxadiazole as a hydrogen-bond acceptor) .
  • In Silico ADMET: Predict bioavailability and toxicity with SwissADME or ProTox-II to prioritize analogs .

Q. What methods are effective in studying this compound’s pharmacokinetics (PK) in preclinical models?

  • Plasma Stability Assays: Incubate the compound with rodent plasma (37°C, 1–24 hrs) and quantify via LC-MS/MS to estimate half-life .
  • Tissue Distribution: Use radiolabeled 14C^{14}C-analogs and autoradiography to track accumulation in target organs .
  • CYP450 Inhibition: Screen against human liver microsomes to assess drug-drug interaction risks .

Methodological Challenges and Solutions

Q. How can solubility limitations be overcome for in vivo studies?

  • Co-Solvent Systems: Use PEG-400/water (30:70 v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Prodrug Design: Introduce ester or phosphate groups at the amine moiety for improved absorption, followed by enzymatic cleavage in vivo .

Q. What techniques validate the compound’s stability under physiological conditions?

  • Forced Degradation Studies: Expose to pH 1–10 buffers, UV light, and elevated temperatures (40–60°C) for 48 hrs, then analyze degradation products via LC-MS .
  • Long-Term Stability Testing: Store at 25°C/60% RH for 6 months and monitor purity changes .

Q. How can researchers address toxicity discrepancies between in vitro and in vivo models?

  • Metabolite Profiling: Identify hepatotoxic metabolites using liver S9 fractions and LC-HRMS .
  • Dose Escalation Studies: Apply the OECD 423 guideline to determine LD50_{50} and NOAEL in rodents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-{5-[(Diethylamino)methyl]-1,2,4-oxadiazol-3-yl}cyclopentan-1-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.